benzyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, an ethyl group, and various functional groups such as acetoxy and ethoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylidene derivatives with thiazolopyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl groups.
Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes .
Medicine: Preliminary research suggests that the compound may have therapeutic potential due to its ability to modulate specific biochemical pathways. It is being explored for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and exhibit similar chemical properties.
Indole Derivatives: Indole-based compounds have comparable biological activities and are often studied alongside thiazolopyrimidines.
Pyrimidine Derivatives: Pyrimidine-based compounds are structurally related and have diverse pharmacological effects.
Uniqueness: The uniqueness of BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C27H28N2O6S |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
benzyl 5-(4-acetyloxy-3-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H28N2O6S/c1-5-22-25(31)29-24(19-12-13-20(35-17(4)30)21(14-19)33-6-2)23(16(3)28-27(29)36-22)26(32)34-15-18-10-8-7-9-11-18/h7-14,22,24H,5-6,15H2,1-4H3 |
InChI Key |
YUUUGQDDLBJLBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC(=O)C)OCC |
Origin of Product |
United States |
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